molecular formula C8H11N3O3S B13114555 2-Amino-5-(methylsulfonyl)benzohydrazide

2-Amino-5-(methylsulfonyl)benzohydrazide

Cat. No.: B13114555
M. Wt: 229.26 g/mol
InChI Key: DVAJALUPGNXJMM-UHFFFAOYSA-N
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Description

2-Amino-5-(methylsulfonyl)benzohydrazide is an organic compound with a unique structure that includes an amino group, a methylsulfonyl group, and a benzohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methylsulfonyl)benzohydrazide typically involves the reaction of 2-Amino-5-(methylsulfonyl)benzoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(methylsulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted benzohydrazide derivatives.

Scientific Research Applications

2-Amino-5-(methylsulfonyl)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(methylsulfonyl)benzohydrazide involves its interaction with specific molecular targets. The amino and methylsulfonyl groups can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(methylthio)benzohydrazide: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2-Amino-5-(methylsulfonyl)benzoic acid: Precursor to the hydrazide derivative.

    2-Amino-5-(methylsulfonyl)benzamide: Similar structure but with an amide group instead of a hydrazide group.

Uniqueness

2-Amino-5-(methylsulfonyl)benzohydrazide is unique due to the presence of both an amino group and a methylsulfonyl group on the benzohydrazide scaffold. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

2-amino-5-methylsulfonylbenzohydrazide

InChI

InChI=1S/C8H11N3O3S/c1-15(13,14)5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12)

InChI Key

DVAJALUPGNXJMM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)NN

Origin of Product

United States

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